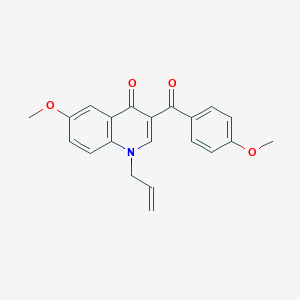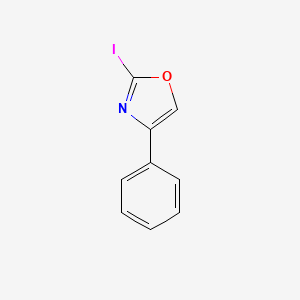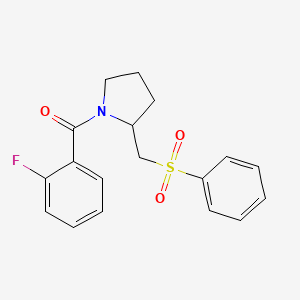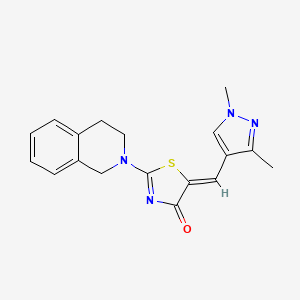
6-Methoxy-3-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methoxy-3-(4-methoxybenzoyl)-1-(prop-2-en-1-yl)-1,4-dihydroquinolin-4-one, also known as MMQ, is a synthetic compound that has been studied for its potential applications in scientific research. MMQ is a quinoline derivative that has been synthesized using various methods, including the Pictet-Spengler reaction and the Friedlander synthesis. MMQ has been found to have various biochemical and physiological effects, including anti-inflammatory and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
The compound has been involved in studies related to the synthesis of tetrahydroquinolines, hexahydrobenzoindolizines, and specific linkers for generating catalytic antibodies. These efforts aim to catalyze cationic cyclisation reactions, indicating a potential application in synthetic chemistry and antibody production (González‐Bello, Abell, & Leeper, 1997).
Antitumor Activity
Research has shown that derivatives of this compound, such as methyl 3-((6-methoxy-1,4-dihydroindeno[1,2-c]pyrazol-3-yl)amino)benzoate, possess promising antiproliferative activity toward human cancer cells without affecting antimicrobial and antimalarial activities. This suggests potential applications in cancer therapy, particularly in the inhibition of tubulin polymerization and induction of G2/M cell cycle arrest in cancer cells (Minegishi et al., 2015).
Tubulin Polymerization Inhibition
Another study has found that modifications of the 6-methoxy-1,2,3,4-tetrahydroquinoline moiety in certain compounds can result in new tubulin-polymerization inhibitors. These compounds demonstrated significant in vitro cytotoxic activity and potency against tubulin assembly, suggesting their role as potential chemotherapeutic agents (Wang et al., 2014).
Synthesis of Complex Molecules
The compound has also been used in the synthesis of complex molecular structures, such as 7-(benzyloxy)-4-chloro-6-methoxyquinazoline, indicating its utility in the development of novel chemical entities with potential biological activities (Wang et al., 2015).
Novel Synthetic Approaches
Research into the compound's derivatives has led to novel synthetic approaches for creating 3-((benzo[d]thiazol-2-ylamino)(phenyl)methyl)-4-hydroxy-1-methylquinolin-2(1H)-ones, showcasing the versatility and potential of the compound in facilitating the development of new chemical synthesis methods (Yadav, Vagh, & Jeong, 2020).
Eigenschaften
IUPAC Name |
6-methoxy-3-(4-methoxybenzoyl)-1-prop-2-enylquinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO4/c1-4-11-22-13-18(20(23)14-5-7-15(25-2)8-6-14)21(24)17-12-16(26-3)9-10-19(17)22/h4-10,12-13H,1,11H2,2-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCLMPTUDWHJTIH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-cyclohexyl-1,7-dimethyl-3-(2-(piperidin-1-yl)ethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2820280.png)
![4-Amino-1-cyclopentyl-N-[3-(diethylamino)propyl]-1H-pyrazole-5-carboxamide](/img/structure/B2820281.png)


![1-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)-3-(phenylthio)propan-1-one](/img/structure/B2820285.png)

![N-{2-[5-(2-fluorophenyl)-1-methanesulfonyl-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2820287.png)
![N-[(3S)-pyrrolidin-3-yl]cyclopropanecarboxamide hydrochloride](/img/structure/B2820290.png)
![6-[4-(5-Chloropyrimidin-2-yl)-1,4-diazepan-1-yl]-3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2820294.png)


![2-[2-Methylpropyl(1-pyridin-3-ylethyl)amino]ethanesulfonyl fluoride](/img/structure/B2820299.png)
![2-ethoxy-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-1-naphthamide](/img/structure/B2820300.png)
